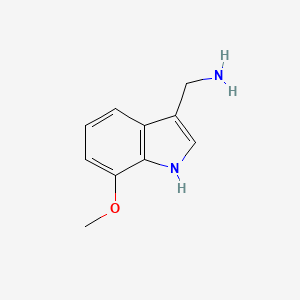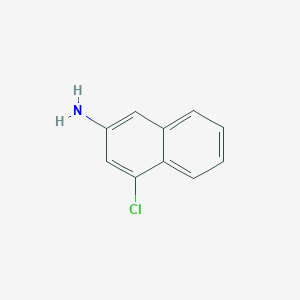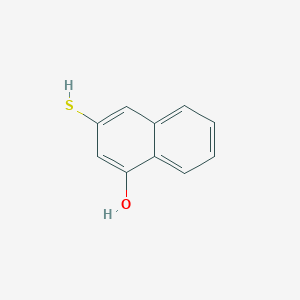![molecular formula C12H12N2 B11911236 2-[2-(2-Pyridinyl)ethyl]pyridine CAS No. 4916-40-9](/img/structure/B11911236.png)
2-[2-(2-Pyridinyl)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Pyridinyl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Pyridinyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with pyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production may also involve the use of alternative catalysts and solvents to improve the overall sustainability and cost-effectiveness of the synthesis.
化学反応の分析
Types of Reactions: 2-[2-(2-Pyridinyl)ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The ethylene bridge can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-[2-(2-Pyridinyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(2-Pyridinyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
- 2-[2-(3-Pyridinyl)ethyl]pyridine
- 2-[2-(4-Pyridinyl)ethyl]pyridine
- 2-[2-(2-Pyridinyl)ethyl]pyrimidine
Comparison: 2-[2-(2-Pyridinyl)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
4916-40-9 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
2-(2-pyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-6,9-10H,7-8H2 |
InChIキー |
WBIBUCGCVLAPQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)




![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)

![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)



